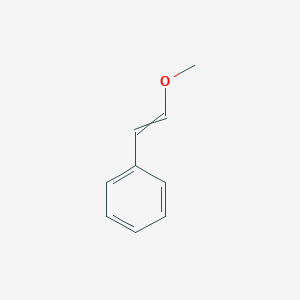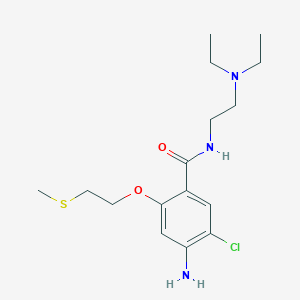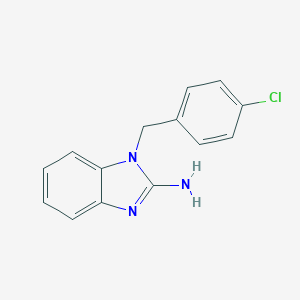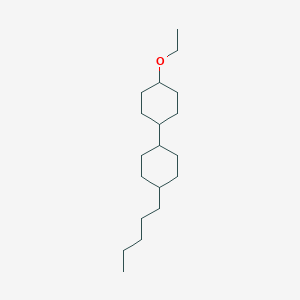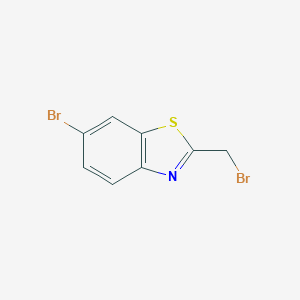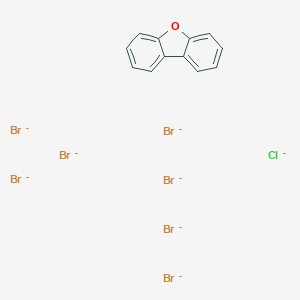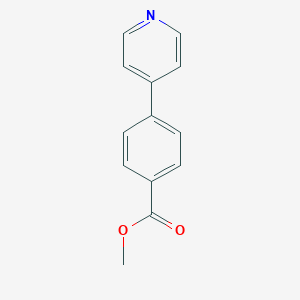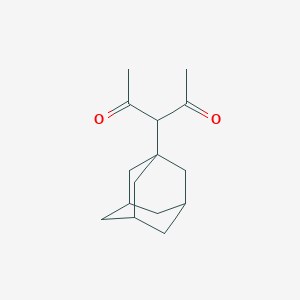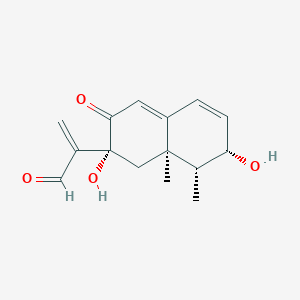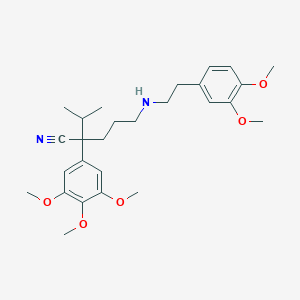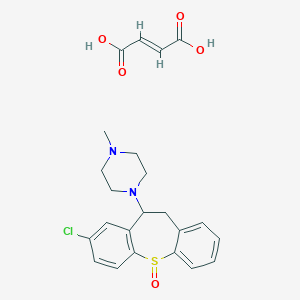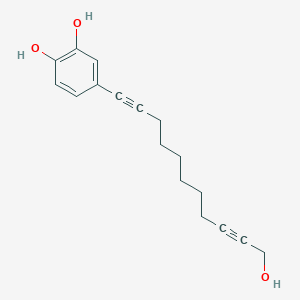
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of urea, which is a naturally occurring substance found in the human body. Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has shown promise in the treatment of various diseases, and its potential uses are still being explored.
Mécanisme D'action
The mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Orientations Futures
There are many potential future directions for the use of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in scientific research. One area of interest is its potential use in the treatment of drug-resistant bacterial infections. It has also been suggested that this compound could be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain the final product. Other methods include the reaction of 1-naphthylamine with 2-bromoacetic acid followed by the addition of methylamine and urea.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
102434-29-7 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- |
Formule moléculaire |
C14H15BrN2O |
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18) |
Clé InChI |
WVJVTGNCRLVKTL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
Autres numéros CAS |
102434-29-7 |
Synonymes |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-yl-urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



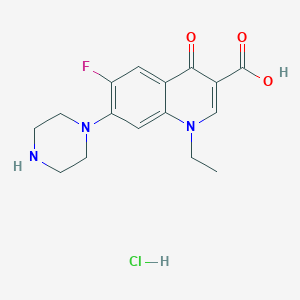
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
